methyl 4-[4-(1H-1,3-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Overview
Description
Methyl 4-[4-(1H-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic compounds that have a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological and clinical applications, including anticancer, antiviral, and antimicrobial activities .
Preparation Methods
The synthesis of methyl 4-[4-(1H-1,3-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves several steps. Typically, the synthesis begins with the preparation of the benzimidazole moiety, which can be achieved by condensing o-phenylenediamine with formic acid or its equivalents Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Methyl 4-[4-(1H-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Methyl 4-[4-(1H-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of methyl 4-[4-(1H-1,3-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. Benzimidazoles are known to bind to tubulin, a protein that is essential for cell division. By binding to tubulin, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other molecular pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Methyl 4-[4-(1H-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other benzimidazole derivatives, such as:
4-(1H-Benzimidazol-1-ylmethyl)phenol: This compound has similar structural features but lacks the thienyl and quinoline groups.
2-Methyl-1H-benzimidazole: This simpler benzimidazole derivative is used in various chemical and biological applications.
4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid: This compound has a butanoic acid group instead of the quinoline and thienyl groups.
Properties
IUPAC Name |
methyl 4-[4-(benzimidazol-1-ylmethyl)-5-methylthiophen-2-yl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c1-14-22(25(30)31-3)24(23-18(27-14)8-6-10-20(23)29)21-11-16(15(2)32-21)12-28-13-26-17-7-4-5-9-19(17)28/h4-5,7,9,11,13,24,27H,6,8,10,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZVOBHILZKOID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(S3)C)CN4C=NC5=CC=CC=C54)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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